MS-Ppoh

Übersicht

Beschreibung

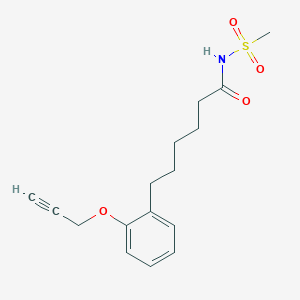

MS-Ppoh is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes . It inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 μM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1 .

Synthesis Analysis

MS-Ppoh has been used as an EET-synthesis inhibitor that blocked the role of EETs as mediators of insulin-mediated augmentation of skeletal muscle perfusion . It significantly decreased coronary reactive hyperemia (CRH) after a brief ischemia .Molecular Structure Analysis

The molecular formula of MS-Ppoh is C16H21NO4S . It contains total 43 bond(s); 22 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis

MS-Ppoh is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes . It inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 μM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1 .Physical And Chemical Properties Analysis

The molecular weight of MS-Ppoh is 323.4 g/mol . It is a crystalline solid . Its solubility is 30 mg/ml in DMF and DMSO, and 25 mg/ml in ethanol .Wissenschaftliche Forschungsanwendungen

Inhibition of Microsomal CYP450 Epoxidase Activity

MS-Ppoh is a potent and selective inhibitor of microsomal CYP450 epoxidase activity . It inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1 .

Regulation of Neurovascular Coupling

MS-Ppoh plays a role in the regulation of neurovascular coupling (NVC). In a study involving mice with disrupted astrocytic IGF1R signaling, the effects of MS-Ppoh were significantly decreased, suggesting that astrocyte-specific disruption of IGF1R signaling impairs mediation of NVC by EETs .

Impact on Cerebral Production of EETs

Astrocyte-specific disruption of IGF1R signaling resulted in a diminished cerebral production of EETs, a group of compounds that act as vasodilator mediators in the brain .

Role in Vascular Cognitive Impairment

MS-Ppoh’s role in the regulation of NVC and cerebral production of EETs has implications for vascular cognitive impairment (VCI). Impaired NVC responses and decreased release of EETs have been linked to age-related VCI .

Role in Brain Aging

The impact of MS-Ppoh on astrocytic function and NVC responses also has implications for brain aging. Disrupted astrocytic IGF1R signaling, which impairs the effects of MS-Ppoh, is associated with accelerated neurovascular aging .

Role in Arachidonic Acid Metabolism

MS-Ppoh inhibits the epoxygenation reactions catalyzed by specific CYP450 isozymes, which are involved in the metabolism of arachidonic acid .

Wirkmechanismus

Target of Action

MS-Ppoh is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase . Its primary targets are CYP2C8 and CYP2C9, with IC50s of 15 and 11 µM, respectively . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

MS-Ppoh interacts with its targets (CYP2C8 and CYP2C9) by inhibiting their activity . This inhibition prevents these enzymes from catalyzing the epoxidation of arachidonic acid, a key step in the production of epoxyeicosatrienoic acids (EETs) .

Biochemical Pathways

The primary biochemical pathway affected by MS-Ppoh is the epoxidase pathway . In this pathway, arachidonic acid is converted by microsomal CYP450 enzymes to a variety of epoxides, ω-1, and ω-hydroxylated compounds . MS-Ppoh selectively inhibits the epoxygenation reactions catalyzed by specific CYP450 isozymes, thereby affecting the production of EETs .

Pharmacokinetics

It is known that ms-ppoh is a metabolically stable congener of ppoh . This suggests that it may have good bioavailability and stability in the body, but further studies are needed to confirm this.

Result of Action

The inhibition of CYP epoxygenases by MS-Ppoh leads to a decrease in the production of EETs . EETs are known to mediate important biological functions in several tissues, including the regulation of inflammation and vascular tone . Therefore, the action of MS-Ppoh can lead to changes in these physiological processes.

Zukünftige Richtungen

Vascular endothelial overexpression of CYP2J2 enhances coronary reactive hyperemia (CRH) in mice, and MS-Ppoh, a CYP epoxygenase inhibitor, has been shown to attenuate CRH . These findings suggest that MS-Ppoh could be used in future research to further understand the role of CYP epoxygenases in CRH . Another study suggests that MS-Ppoh could be used to investigate the role of IGF-1 signaling in astrocyte-mediated neurovascular coupling in mice .

Eigenschaften

IUPAC Name |

N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUHFEYPDFRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MS-Ppoh | |

CAS RN |

206052-02-0 | |

| Record name | N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)